N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline
Overview
Description
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline is a chemical compound with the molecular formula C19H24ClNO2 and a molecular weight of 333.85 g/mol . This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline typically involves the reaction of 4-chloro-3-methylphenol with 2-chloroethylamine hydrochloride in the presence of a base, followed by the reaction with isobutyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of potassium channels.
Industry: Utilized in the development of herbicidal formulations and other agrochemical products.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline involves its interaction with specific molecular targets, such as potassium channels. It acts as a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels, stabilizing an active “leak-mode” conformation and restricting the mobility of the selectivity filter . This modulation of potassium channels influences neuronal excitability, pain perception, and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-Chloro-2-methylphenoxy)ethyl]-2-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of an aniline moiety.
2-(4-Chloro-3-methylphenoxy)-N’-[5’-(substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides: Contains a hydrazide group and is used in antimicrobial research.
Uniqueness
Its structural features, such as the presence of both phenoxy and aniline groups, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOFKJSZPHYOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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